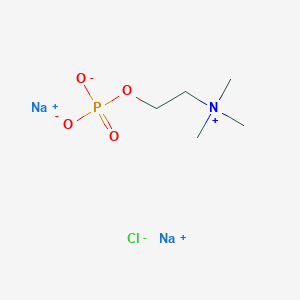
Diisopropyl (1-piperidino-2-propyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diisopropyl (1-piperidino-2-propyl) phosphate, commonly known as DIPP, is a chemical compound that has been extensively studied for its potential use in scientific research. DIPP is a cholinesterase inhibitor, meaning that it has the ability to inhibit the activity of the enzyme cholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the body. This property makes DIPP a potentially valuable tool for studying the role of acetylcholine in various physiological processes. Synthesis Method: DIPP can be synthesized through a multi-step process involving the reaction of 1-piperidinepropanol with diisopropyl phosphorochloridate. The resulting product is then purified through a series of chromatography steps to yield pure DIPP. Scientific Research Application: DIPP has been used extensively in scientific research to study the role of acetylcholine in various physiological processes. It has been shown to be a valuable tool for studying the mechanisms of action of acetylcholine in the nervous system, as well as for investigating the effects of acetylcholine on other physiological processes such as muscle contraction and heart rate. Mechanism of Action: DIPP works by inhibiting the activity of the enzyme cholinesterase, which is responsible for breaking down acetylcholine in the body. This results in an increase in the levels of acetylcholine in the body, leading to increased activity of cholinergic neurons and increased stimulation of cholinergic receptors. Biochemical and Physiological Effects: The biochemical and physiological effects of DIPP are primarily related to its ability to increase the levels of acetylcholine in the body. This can lead to a variety of effects, including increased muscle contraction, increased heart rate, and increased activity of cholinergic neurons in the brain. Advantages and Limitations for Lab Experiments: One of the main advantages of using DIPP in lab experiments is its ability to selectively inhibit the activity of cholinesterase, without affecting other enzymes or neurotransmitters. This makes it a valuable tool for studying the specific role of acetylcholine in various physiological processes. However, there are also limitations to using DIPP in lab experiments. One of the main limitations is that it can be toxic at high doses, which can limit its use in certain experiments. Additionally, its effects on other physiological processes can make it difficult to isolate the specific effects of acetylcholine. Future Directions: There are many potential future directions for research on DIPP. One area of interest is the development of new drugs that target cholinesterase inhibition, based on the structure of DIPP. Additionally, further research is needed to fully understand the biochemical and physiological effects of DIPP, and to develop new ways to use it as a tool for studying the role of acetylcholine in the body.
Propriétés
Numéro CAS |
15870-42-5 |
|---|---|
Nom du produit |
Diisopropyl (1-piperidino-2-propyl) phosphate |
Formule moléculaire |
C14H30NO4P |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl dipropan-2-yl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-12(2)17-20(16,18-13(3)4)19-14(5)11-15-9-7-6-8-10-15/h12-14H,6-11H2,1-5H3 |
Clé InChI |
CIMGFDPFMIWLTH-UHFFFAOYSA-N |
SMILES |
CC(C)OP(=O)(OC(C)C)OC(C)CN1CCCCC1 |
SMILES canonique |
CC(C)OP(=O)(OC(C)C)OC(C)CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![Diethyl [[(3-bromophenyl)amino]methylene]malonate](/img/structure/B106027.png)


![Hexadecahydrocyclobuta[1,2:3,4]dicyclooctene](/img/structure/B106042.png)
![[(Z)-[(E)-4-(4-chlorophenyl)but-3-en-2-ylidene]amino]urea](/img/structure/B106044.png)